molecular formula C6H6N4O2 B11918790 6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 28668-25-9

6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B11918790
CAS No.: 28668-25-9
M. Wt: 166.14 g/mol
InChI Key: ZOLDBRNUFXAETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives with potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting cellular signaling pathways that are critical for the growth and survival of cancer cells. This inhibition can lead to cell cycle arrest and apoptosis, making the compound a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxyl group and methyl substitution confer distinct reactivity and binding characteristics, making it a valuable scaffold for drug development and other applications .

Biological Activity

6-Hydroxy-3-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS No. 28668-25-9) is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₆H₆N₄O₂
Molecular Weight166.14 g/mol
IUPAC Name6-hydroxy-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one
CAS Number28668-25-9
Boiling Point423.4 °C
Density1.72 g/cm³

Biological Activity

Antitumor Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant antitumor properties. For instance, compounds similar to 6-hydroxy-3-methyl have shown inhibition against various cancer cell lines:

  • MCF-7 (breast cancer) : IC₅₀ = 0.01 µM
  • NCI-H460 (lung cancer) : IC₅₀ = 0.03 µM
  • SF-268 (central nervous system cancer) : IC₅₀ = 31.5 µM

These compounds demonstrated potent inhibition of Aurora-A kinase, which is crucial for cell cycle regulation and is often overexpressed in cancers .

Mechanism of Action
The mechanism of action involves the compound's ability to inhibit specific kinases that play a role in cellular signaling pathways critical for tumor growth and survival. By binding to the active sites of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 3-methyl-1H-pyrazole-4-carboxylic acid with formamide under dehydrating conditions like phosphorus oxychloride .

Case Studies

  • Anticancer Efficacy
    A study by Li et al. reported that derivatives of pyrazolo[4,3-d]pyrimidine showed promising anticancer activity against several cell lines with low IC₅₀ values indicating high potency .
  • Kinase Inhibition
    The compound has been evaluated for its ability to inhibit kinases involved in cancer progression. For example, it effectively inhibited CDK2 and Aurora-A kinase pathways, leading to significant reductions in tumor cell proliferation .

Properties

CAS No.

28668-25-9

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

6-hydroxy-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C6H6N4O2/c1-3-4-5(9-8-3)6(11)10(12)2-7-4/h2,12H,1H3,(H,8,9)

InChI Key

ZOLDBRNUFXAETP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)N(C=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.